molecular formula C17H17N5O2 B2641091 N-[1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-yl]pyrazin-2-amine CAS No. 2309801-50-9

N-[1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-yl]pyrazin-2-amine

Cat. No.: B2641091
CAS No.: 2309801-50-9
M. Wt: 323.356
InChI Key: PZZWWCTUIJAUHD-UHFFFAOYSA-N
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Description

N-[1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-yl]pyrazin-2-amine is a complex organic compound that features an indole moiety, an azetidine ring, and a pyrazine group. The indole structure is known for its presence in many bioactive molecules, contributing to a wide range of biological activities. This compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-yl]pyrazin-2-amine typically involves multiple steps, starting with the preparation of the indole derivative. The indole nucleus can be synthesized through Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones or aldehydes . The azetidine ring is then introduced through a cyclization reaction involving appropriate precursors, such as β-amino alcohols . Finally, the pyrazine group is attached using a condensation reaction with pyrazine derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-yl]pyrazin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-yl]pyrazin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-yl]pyrazin-2-amine is unique due to its combination of an indole moiety, an azetidine ring, and a pyrazine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields .

Biological Activity

N-[1-(6-Methoxy-1H-indole-2-carbonyl)azetidin-3-yl]pyrazin-2-amine is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant research findings.

Structural Overview

The compound features a unique combination of functional groups, including an indole moiety, an azetidine ring, and a pyrazinamine structure. The methoxy group on the indole enhances solubility and biological activity. The structural formula is represented as follows:

N 1 6 methoxy 1H indole 2 carbonyl azetidin 3 yl pyrazin 2 amine\text{N 1 6 methoxy 1H indole 2 carbonyl azetidin 3 yl pyrazin 2 amine}

Pharmacological Properties

Research indicates that this compound exhibits a range of biological activities, including:

1. Antitumor Activity:
Several studies have reported that pyrazine derivatives show significant antitumor effects. For instance, compounds similar to this compound have demonstrated inhibitory activity against various cancer cell lines by targeting specific pathways such as BRAF(V600E) and EGFR .

2. Anti-inflammatory Effects:
The compound has been investigated for its anti-inflammatory properties. It potentially inhibits the production of pro-inflammatory cytokines like TNF-alpha and nitric oxide (NO), which are critical in inflammatory responses.

3. Antimicrobial Activity:
Preliminary findings suggest that the compound may possess antimicrobial properties, particularly against certain bacterial strains. This activity could be linked to its ability to disrupt bacterial cell membranes .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The following table summarizes key structural features and their associated biological effects:

Structural Feature Biological Effect Notes
Indole MoietyEnhances binding affinity to biological targetsKnown for diverse pharmacological activities
Azetidine RingImproves stability and bioavailabilityMay influence the mechanism of action
Methoxy GroupIncreases solubility; potential for enhanced reactivityModifies electronic properties
Pyrazinamine CoreExhibits antitumor and antimicrobial activitiesCritical for interaction with cellular targets

Case Studies and Research Findings

Several case studies have focused on the biological evaluation of similar compounds:

  • Antitumor Evaluation:
    A study assessed the cytotoxic effects of pyrazine derivatives against MCF-7 and MDA-MB-231 breast cancer cell lines, revealing significant growth inhibition and apoptosis induction .
  • Anti-inflammatory Mechanisms:
    Research has shown that compounds with similar structures can inhibit LPS-induced inflammation in vitro, suggesting potential therapeutic applications in treating inflammatory diseases.
  • Molecular Docking Studies:
    Molecular docking studies indicate that this compound can effectively bind to target proteins involved in cancer progression, supporting its potential as an anticancer agent .

Properties

IUPAC Name

(6-methoxy-1H-indol-2-yl)-[3-(pyrazin-2-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c1-24-13-3-2-11-6-15(21-14(11)7-13)17(23)22-9-12(10-22)20-16-8-18-4-5-19-16/h2-8,12,21H,9-10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZZWWCTUIJAUHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CC(C3)NC4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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